molecular formula C15H15N3O2S B2519582 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1788541-60-5

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2519582
CAS No.: 1788541-60-5
M. Wt: 301.36
InChI Key: GKNHXPWJJSJRJK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a pyrrole moiety through a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyethyl chain and the pyrrole moiety. Key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the hydroxyethyl chain: This step involves the reaction of the benzo[d]thiazole derivative with an epoxide or a halohydrin under basic conditions.

    Introduction of the pyrrole moiety: The final step involves the coupling of the hydroxyethyl-benzo[d]thiazole intermediate with a pyrrole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in anhydrous dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using NBS (N-bromosuccinimide) in acetonitrile.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving benzo[d]thiazole and pyrrole derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, while the pyrrole moiety may enhance binding affinity or specificity. The hydroxyethyl chain can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzo[d]thiazole-6-carboxamide: Lacks the pyrrole moiety, which may reduce its biological activity.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its binding properties.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the presence of both the benzo[d]thiazole and pyrrole moieties, which can confer distinct biological and chemical properties. The specific arrangement of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-6-2-3-12(18)13(19)8-16-15(20)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13,19H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNHXPWJJSJRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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